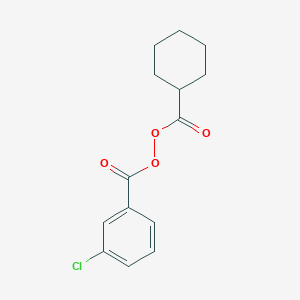![molecular formula C18H13N B14670656 2-Phenyl-3h-benzo[e]indole CAS No. 38829-78-6](/img/structure/B14670656.png)
2-Phenyl-3h-benzo[e]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Phenyl-3h-benzo[e]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . Additionally, it can be prepared from enamines via copper-catalyzed intermolecular C-H amination under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield . The reaction conditions are optimized to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
2-Phenyl-3h-benzo[e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalization of π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indoles.
科学的研究の応用
2-Phenyl-3h-benzo[e]indole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Phenyl-3h-benzo[e]indole involves its interaction with specific molecular targets and pathways. As a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity and influencing gene expression . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
2-Phenyl-3h-benzo[e]indole can be compared with other indole derivatives, such as:
2-Phenylindole: Similar in structure but lacks the additional benzene ring fused to the indole nucleus.
3-Phenylindole: Differing in the position of the phenyl group on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the third position.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
38829-78-6 |
|---|---|
分子式 |
C18H13N |
分子量 |
243.3 g/mol |
IUPAC名 |
2-phenyl-3H-benzo[e]indole |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12,19H |
InChIキー |
JNUPLQLBLFNLMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
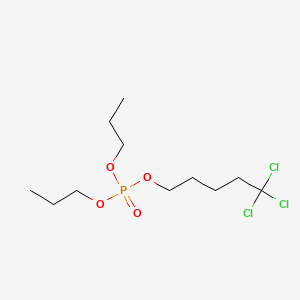
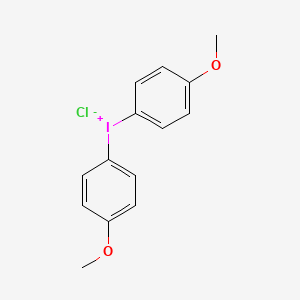
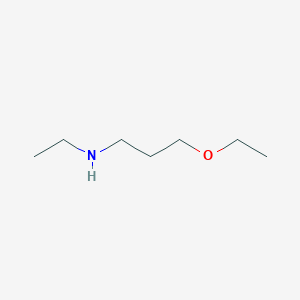


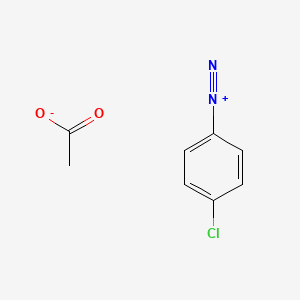
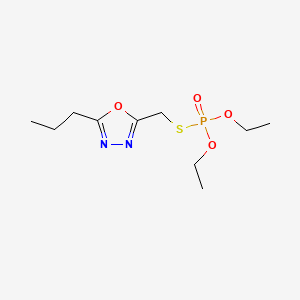
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)

